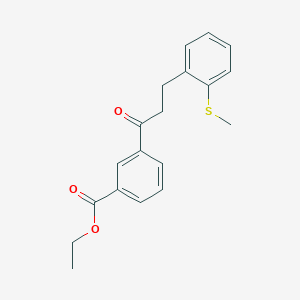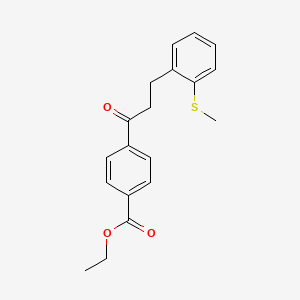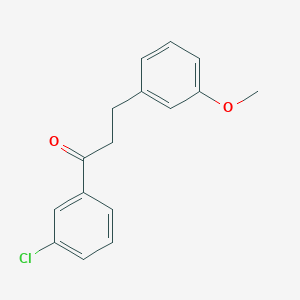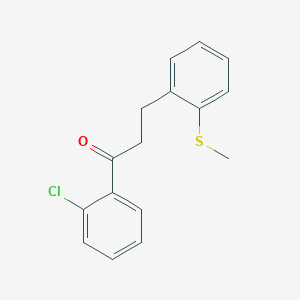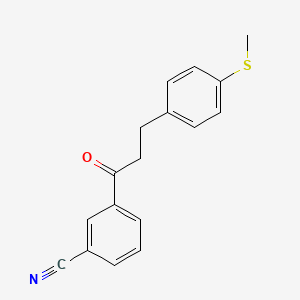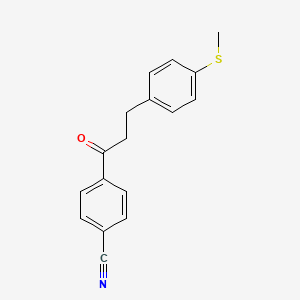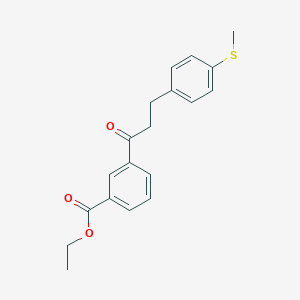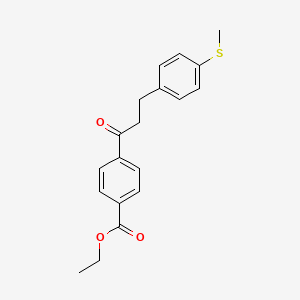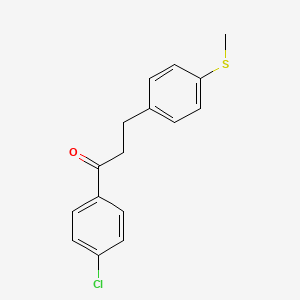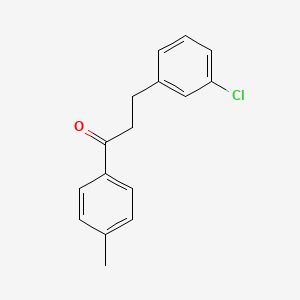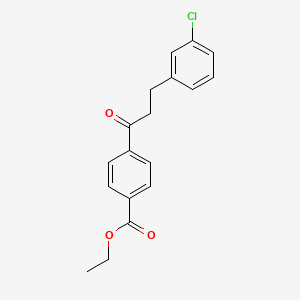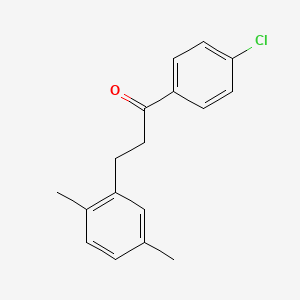
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Vue d'ensemble
Description
The compound "4'-Chloro-3-(2,5-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related chlorinated compounds and their properties have been investigated, which can offer insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be achieved through various methods, including electrooxidative chlorination, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was synthesized with a 72% yield using an electrooxidative double ene-type chlorination process . Similarly, the synthesis of other chlorinated compounds, such as (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, was performed using a solvent-free method, indicating the versatility of synthesis approaches for such compounds .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be complex, with various substituents affecting the overall geometry. For instance, the crystal structure of a related compound, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, revealed two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This suggests that the molecular structure of "4'-Chloro-3-(2,5-dimethylphenyl)propiophenone" could also exhibit conformational diversity.
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including chlorination and cyclization. The chlorination of phenols, as seen in the formation of chloromethylene compounds and trichloro ketones from 2-t-butyl-4,6-dimethylphenol, indicates the reactivity of methyl groups in the presence of chlorine . This reactivity could be relevant to the chemical behavior of "4'-Chloro-3-(2,5-dimethylphenyl)propiophenone" in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns observed in the structures of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester suggest that "4'-Chloro-3-(2,5-dimethylphenyl)propiophenone" may also exhibit specific intermolecular interactions affecting its solid-state properties . Additionally, quantum chemical calculations, such as those performed on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, can provide insights into the electronic structure and potential reactivity of chlorinated aromatic ketones .
Applications De Recherche Scientifique
Phenolic Compounds and Their Applications
Phenolic compounds, including chlorogenic acid (CGA), have garnered significant attention due to their practical, biological, and pharmacological effects. These compounds, found naturally in green coffee extracts and tea, exhibit a range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, among others. They have been speculated to play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA has shown hepatoprotective effects by protecting animals from chemical-induced injuries, indicating its potential as a natural safeguard food additive to replace synthetic antibiotics and thereby reduce medicinal costs (Naveed et al., 2018).
Environmental Impact and Toxicity
Research on other related phenolic compounds, such as 2,4-D and its derivatives, has focused on their sorption to soil and organic matter, highlighting environmental considerations important for chemical applications. The environmental fate, sorption behavior, and potential toxicity of these compounds are crucial in understanding their impact on ecosystems and human health, especially in the context of their use in agriculture and industry. Studies suggest that soil organic matter and iron oxides are relevant sorbents for these herbicides, indicating the importance of environmental parameters in their application and mitigation strategies (Werner et al., 2012).
Chemosensors and Detection
Furthermore, compounds based on phenolic structures have been developed as chemosensors for detecting various analytes, showcasing the adaptability of these compounds in scientific research for environmental monitoring and safety. The development of fluorescent chemosensors based on derivatives of phenolic compounds illustrates the potential for creating sensitive and selective detection methods for metals, anions, and neutral molecules, which is essential for environmental monitoring and biomedical applications (Roy, 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZBHZHQHFROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644734 | |
| Record name | 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-39-4 | |
| Record name | 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



